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Compound of Interest

Compound Name: 1,6-Heptadiene

Cat. No.: B165252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 1,6-
heptadiene (C₇H₁₂), a common diene in organic synthesis. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering a foundational dataset for its identification and utilization in research

and development.

Molecular Structure
1,6-Heptadiene is a seven-carbon chain with terminal double bonds located at the C1 and C6

positions. Due to symmetry, the molecule presents a simplified spectroscopic signature.

Structure: CH₂=CH(CH₂)₃CH=CH₂

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1,6-
heptadiene. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy
The proton NMR spectrum of 1,6-heptadiene is characterized by three distinct sets of signals

corresponding to the olefinic and allylic protons.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b165252?utm_src=pdf-interest
https://www.benchchem.com/product/b165252?utm_src=pdf-body
https://www.benchchem.com/product/b165252?utm_src=pdf-body
https://www.benchchem.com/product/b165252?utm_src=pdf-body
https://www.benchchem.com/product/b165252?utm_src=pdf-body
https://www.benchchem.com/product/b165252?utm_src=pdf-body
https://www.benchchem.com/product/b165252?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: ¹H NMR Spectroscopic Data for 1,6-Heptadiene

Chemical Shift (δ)
ppm

Protons Multiplicity
Coupling Constant
(J) Hz

~5.78 2H (CH=CH₂)
ddt (doublet of

doublets of triplets)
~16.9, ~10.2, ~6.7

~4.95 4H (CH=CH₂) m (multiplet) -

~2.05 4H (=CH-CH₂-CH₂) q (quartet) ~7.0

~1.49 2H (CH₂-CH₂-CH₂) p (pentet) ~7.0

Note: 'ddt' denotes a doublet of doublets of triplets, 'm' denotes a multiplet, 'q' denotes a

quartet, and 'p' denotes a pentet. Data sourced from spectral databases.[1]

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is simplified due to the molecule's symmetry, showing four

unique carbon signals.

Table 2: ¹³C NMR Spectroscopic Data for 1,6-Heptadiene

Chemical Shift (δ) ppm Carbon Atom

~138.5 C2, C6 (=CH)

~114.5 C1, C7 (=CH₂)

~33.5 C3, C5 (-CH₂-)

~28.5 C4 (-CH₂-)

Note: Data referenced from spectral databases.[2]

Infrared (IR) Spectroscopy
The IR spectrum of 1,6-heptadiene highlights the characteristic vibrational frequencies of its

alkene and alkane functional groups. The spectrum is typically acquired from a neat liquid film.
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Table 3: Key IR Absorption Bands for 1,6-Heptadiene

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3075 C-H Stretch =C-H (sp² C-H)

~2925, ~2855 C-H Stretch -C-H (sp³ C-H)

~1640 C=C Stretch Alkene

~1460 C-H Bend -CH₂- Scissoring

~990, ~910 C-H Bend =C-H Out-of-plane bend

Note: Data sourced from the NIST Chemistry WebBook.[3][4][5][6]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 1,6-heptadiene results in a characteristic

fragmentation pattern. The molecular ion peak (M⁺) is observed, confirming the molecular

weight of the compound.[3]

Table 4: Major Fragments in the EI-Mass Spectrum of 1,6-Heptadiene

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

96 ~2.8 [C₇H₁₂]⁺ (Molecular Ion)

81 ~37.4 [C₆H₉]⁺

67 ~39.2 [C₅H₇]⁺

55 ~71.4 [C₄H₇]⁺

54 100.0 [C₄H₆]⁺ (Base Peak)

41 ~20.3 [C₃H₅]⁺

39 ~36.4 [C₃H₃]⁺

27 ~19.9 [C₂H₃]⁺
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Note: Molecular weight is 96.17 g/mol . Data compiled from the NIST Mass Spectrometry Data

Center.[1][3]

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation: Dissolve 5-25 mg of 1,6-heptadiene (for ¹H NMR) or 50-100 mg (for

¹³C NMR) in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard (0 ppm).[7] The solution should be

transferred to a clean, dry 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet.

Data Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number

of scans are averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum to single lines for each unique carbon. A larger number of scans and a longer

acquisition time are generally required due to the low natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0

ppm.

IR Spectroscopy Protocol (Neat Liquid)
Sample Preparation: As 1,6-heptadiene is a liquid at room temperature, a "neat" spectrum

can be obtained by placing a single drop of the pure liquid between two salt plates (e.g.,

NaCl or KBr).[2] The plates are pressed together to form a thin liquid film.[2]
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Background Spectrum: Run a background scan with the empty salt plates (or no sample) in

the beam path to record the spectrum of atmospheric CO₂ and H₂O, which will be subtracted

from the sample spectrum.

Sample Spectrum: Place the salt plates with the sample film into the spectrometer's sample

holder.

Data Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: Introduce a small amount of vaporous 1,6-heptadiene into the ion

source of the mass spectrometer. This is often done via a gas chromatography (GC) system

for separation and introduction of pure components.

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the ejection of an electron from the molecule,

forming a positively charged molecular ion (M⁺).

Fragmentation: The high energy of the electron impact causes the molecular ions to

fragment into smaller, characteristic charged species.

Mass Analysis: The resulting ions (molecular and fragment ions) are accelerated into a mass

analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their

mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum which plots relative intensity versus m/z.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound like 1,6-heptadiene.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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